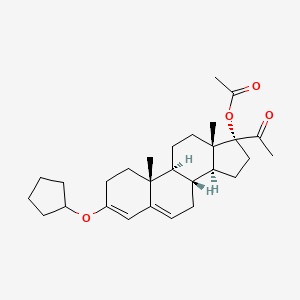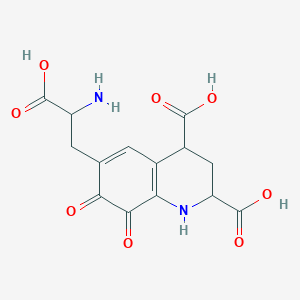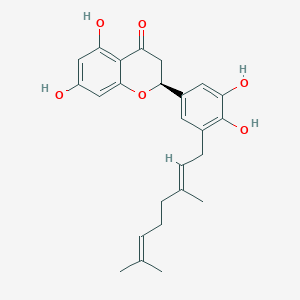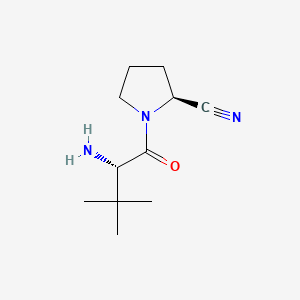
Pentagestrone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentagestrone acetate is a steroid ester.
Applications De Recherche Scientifique
Neuroprotective Effects and Interaction with Estrogen
Pentagestrone acetate, as a synthetic progestagen, has been studied for its effects on neurons, particularly in interaction with estrogens. A study by Jayaraman and Pike (2014) investigated various progestagens, including Pentagestrone acetate, for their impact on estrogen receptor (ER) mRNA expression and estrogen-induced neuroprotection. The study found that different progestagens have variable effects on neuron survival and BDNF (Brain-Derived Neurotrophic Factor) expression, which are essential factors in neural health and neuroprotection. This implies that Pentagestrone acetate could potentially influence neuroprotection when used in combination with estrogens (Jayaraman & Pike, 2014).
Pharmacokinetics and Bioavailability
Pentagestrone acetate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial in determining its efficacy and safety profile. Studies focusing on related compounds, like abiraterone acetate, have provided insights into factors that affect the bioavailability of these drugs. For instance, Stuyckens et al. (2014) conducted a study on abiraterone, showing that factors like food intake significantly impact the bioavailability of such compounds. While the study does not directly involve Pentagestrone acetate, it highlights the importance of understanding pharmacokinetic parameters for effective clinical application (Stuyckens et al., 2014).
Role in Experimental Models of Diseases
Pentagestrone acetate's potential role in experimental models of diseases, particularly those related to hormone-dependent conditions, is another area of interest. Steinman and Zamvil (2006) discussed how experimental models, such as Experimental Allergic Encephalomyelitis (EAE), are used for research on diseases like multiple sclerosis. While this study does not directly involve Pentagestrone acetate, it exemplifies how synthetic hormones can be crucial in developing and understanding disease models (Steinman & Zamvil, 2006).
Impact on Drug-Drug Interactions
Understanding the potential drug-drug interactions of Pentagestrone acetate is vital for its safe and effective use in clinical settings. A study by Jamani et al. (2016) on abiraterone acetate, a related compound, revealed a substantial risk of potentially consequential drug-drug interactions in patients undergoing therapy. This study emphasizes the importance of screening for drug interactions in patients treated with compounds like Pentagestrone acetate (Jamani et al., 2016).
Propriétés
Numéro CAS |
1178-60-5 |
|---|---|
Nom du produit |
Pentagestrone acetate |
Formule moléculaire |
C28H40O4 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O4/c1-18(29)28(32-19(2)30)16-13-25-23-10-9-20-17-22(31-21-7-5-6-8-21)11-14-26(20,3)24(23)12-15-27(25,28)4/h9,17,21,23-25H,5-8,10-16H2,1-4H3/t23-,24+,25+,26+,27+,28+/m1/s1 |
Clé InChI |
NSRLWNNZHGRGJS-JVACCQEYSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)
![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)

